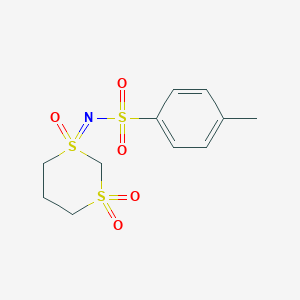
1-Tosylimino-1,3-dithiane-1,3,3-trioxide
Cat. No. B8719516
M. Wt: 337.4 g/mol
InChI Key: UGRMPECRZCASJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04107176
Procedure details


A method as defined in claim 59 which includes the additional step of reacting said 1-tosylimino-1,3-dithiane-3,3-dioxide with potassium permanganate in acetic acid-acetic anhydride solution at about 20° to 30° C to yield the corresponding 1-tosylimino-1,3-dithiane-1,3,3-trioxide.
Name
1-tosylimino-1,3-dithiane-3,3-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[S:1]([N:11]=[S:12]1[CH2:17][CH2:16][CH2:15][S:14](=[O:19])(=[O:18])[CH2:13]1)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[Mn]([O-])(=O)(=O)=[O:21].[K+]>C(OC(=O)C)(=O)C>[S:1]([N:11]=[S:12]1(=[O:21])[CH2:17][CH2:16][CH2:15][S:14](=[O:18])(=[O:19])[CH2:13]1)([C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[CH:9][CH:10]=1)(=[O:3])=[O:2] |f:1.2|
|
Inputs


Step One
|
Name
|
1-tosylimino-1,3-dithiane-3,3-dioxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N=S1CS(CCC1)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at about 20° to 30° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)N=S1(CS(CCC1)(=O)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
